molecular formula C9H11BrO2 B1524385 3-Bromo-5-(isopropoxy)-phenol CAS No. 1026796-73-5

3-Bromo-5-(isopropoxy)-phenol

Cat. No.: B1524385
CAS No.: 1026796-73-5
M. Wt: 231.09 g/mol
InChI Key: QRSRHSIWJODVED-UHFFFAOYSA-N
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Description

Phenols are aromatic compounds that contain a hydroxyl group (-OH) directly attached to a benzene ring. The presence of the bromo- and isopropoxy- substituents on the phenol ring in “3-Bromo-5-(isopropoxy)-phenol” would likely influence its chemical properties .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzene ring with a bromo- group, an isopropoxy- group, and a hydroxyl group attached. The exact structure would depend on the positions of these substituents on the benzene ring .


Chemical Reactions Analysis

Phenols are acidic due to the presence of the hydroxyl group, and they can undergo reactions typical of alcohols. Additionally, the aromatic ring can participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by the presence of the bromo-, isopropoxy-, and hydroxyl groups. For example, the hydroxyl group would likely make the compound more polar and potentially increase its boiling point .

Scientific Research Applications

Environmental Impact and Water Treatment

3-Bromo-5-(isopropoxy)-phenol is closely related to bromophenols, which are extensively used in industrial products and have a significant impact on aquatic environments. Studies have explored the oxidation kinetics of bromophenols and their potential formation of brominated polymeric products during water treatment processes. These compounds demonstrate considerable reactivity, which is crucial for understanding their fate and the formation of by-products during oxidative water treatment. It's imperative to understand their reactivities and fates, especially when certain treatment methods like potassium permanganate [Mn(VII)] are applied, as this could lead to the formation of potentially toxic brominated polymeric products (Jiang et al., 2014).

Chemical Interactions and Synthesis

The compound is involved in various chemical interactions and synthesis processes. For instance, in the study of halogenated phenolic compounds, it's crucial to understand their reactions with elements like bromine and chlorine. These reactions can either be oxidation (electron transfer) or electrophilic aromatic substitution, and the dominant process depends on the relative position of the hydroxyl substituents and the possibility of quinone formation. Such insights are vital for the chemical manipulation of these compounds and their application in various fields, including the synthesis of novel compounds with potential biological activities (Criquet et al., 2015).

Biological and Pharmaceutical Applications

Studies on bromophenol derivatives, closely related to this compound, have shown promising biological activities. For example, a novel bromophenol derivative demonstrated significant anticancer activities on human lung cancer cell lines, highlighting the therapeutic potential of such compounds. The compound's ability to induce cell cycle arrest and apoptosis in cancer cells through pathways like ROS-mediated PI3K/Akt and the MAPK signaling pathway indicates its potential in developing new anticancer drugs (Guo et al., 2018).

Additionally, bromophenols extracted from marine sources have exhibited antibacterial properties, further emphasizing the potential of these compounds in medicinal chemistry and drug development (Xu et al., 2003).

Mechanism of Action

Target of Action

Boronic acids and their derivatives, such as 3-bromo-5-(isopropoxy)-phenol, are often used in suzuki–miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which forms carbon-carbon bonds .

Mode of Action

In the context of Suzuki–Miyaura coupling, this compound would interact with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The this compound, being a boronic acid derivative, would provide the organic group for this transfer .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the formation of carbon-carbon bonds via Suzuki–Miyaura coupling . This reaction is widely applied in organic synthesis, allowing for the construction of complex organic compounds .

Pharmacokinetics

It’s important to note that boronic acids and their derivatives are generally considered to be marginally stable in water , which could impact their bioavailability.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds, which can have various applications in fields such as medicinal chemistry .

Action Environment

The action of this compound, like other boronic acids and their derivatives, can be influenced by environmental factors. For instance, the stability of these compounds can be affected by the presence of water . Additionally, the Suzuki–Miyaura coupling reaction itself is known for its mild and functional group tolerant reaction conditions , suggesting that the reaction environment can significantly influence the efficacy of this compound.

Safety and Hazards

The safety and hazards of a specific compound depend on its physical and chemical properties. Standard safety practices should be followed when handling chemical substances, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The potential applications and future directions for “3-Bromo-5-(isopropoxy)-phenol” would depend on its physical and chemical properties, as well as the needs of the scientific and industrial communities .

Properties

IUPAC Name

3-bromo-5-propan-2-yloxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSRHSIWJODVED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680259
Record name 3-Bromo-5-[(propan-2-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026796-73-5
Record name 3-Bromo-5-(1-methylethoxy)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1026796-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-[(propan-2-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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